Cas no 120-21-8 (4-Diethylaminobenzaldehyde)
4-Diethylaminobenzaldehyde Chemical and Physical Properties
Names and Identifiers
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- 4-(Diethylamino)benzaldehyde
- 4-(Diethylamino)-Benzaldehyde
- p-N,N-Diethylaminobenzaldehyde
- 4-Diethylaminobenzoaldehyde
- 4-N,N-diethylaminobenzaldehyde
- N,N-Diethyl-4-amino benzaldehyde
- DEAB
- 4-Diethylaminobenzal
- p-Diethylaminobenzaldehyd
- (diethylamino)benzaldehyde
- 4-DIETHYLAMINOBENZALDEHYDE
- P-DIETHYLAMINOBENZALDEHYDE
- P-FORMYL-N,N-DIETHYLANILINE
- AKOS BBS-00003202
- LABOTEST-BB LT00924385
- Benzaldehyde, 4-(diethylamino)-
- p-(Diethylamino)benzaldehyde
- Benzaldehyde, p-(diethylamino)-
- 4-(N,N-Diethylamino)benzaldehyde
- S640XWL10H
- MNFZZNNFORDXSV-UHFFFAOYSA-N
- 4-(N,N-diethylamino)-benzaldehyde
- 4-(Diethylamino)benzaldehyde,
- A804467
- NSC8782
- DIETHYLAMINOBENZALDEHYDE, P-
- CS-W017361
- BP-21432
- 4-(diethylamino) benzaldehyde
- 120-21-8
- EINECS 204-377-4
- 4-diethylamino-benzaldehyde
- PS-6119
- F2190-0606
- 4-(N,N-diethyl)aminobenzaldehyde
- SB66335
- W-108483
- CHEMBL3416563
- 4-Diethylaminobenzaldehyde, 99%
- NSC-8782
- Tox21_303895
- DTXCID901963
- BDBM50076742
- NSC 8782
- NS00021561
- CAS-120-21-8
- Z57772436
- CHEBI:86194
- MFCD00003382
- 4-N,N-Diethylamino benzaldehyde
- N,N-Diethyl-4-formylaniline
- AKOS000118909
- P-(N,N-DIETHYLAMINO)BENZALDEHYDE
- NCGC00357151-01
- HY-W016645
- 4-(N,N-DIETHYLAMINE)BENZALDEHYDE
- UNII-S640XWL10H
- FT-0618338
- p-Diethylaminobenzaldhyde
- 4-FORMYL-N,N-DIETHYLANILINE
- Q27158973
- InChI=1/C11H15NO/c1-3-12(4-2)11-7-5-10(9-13)6-8-11/h5-9H,3-4H2,1-2H
- BENZALDEHYDE,4-DIETHYLAMINO
- D0463
- DTXSID0021963
- p-diethylamino-benzaldehyde
- AI3-05886
- SCHEMBL195135
- EN300-18276
- 4-diethylamino benzaldehyde
- STK187548
- DB-041543
- DEABZ
- FD54843
- 4-Diethylaminobenzaldehyde
-
- MDL: MFCD00003382
- Inchi: 1S/C11H15NO/c1-3-12(4-2)11-7-5-10(9-13)6-8-11/h5-9H,3-4H2,1-2H3
- InChI Key: MNFZZNNFORDXSV-UHFFFAOYSA-N
- SMILES: O=CC1C=CC(=CC=1)N(CC)CC
- BRN: 511102
Computed Properties
- Exact Mass: 177.11500
- Monoisotopic Mass: 177.115
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 146
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 20.3
- Surface Charge: 0
- Tautomer Count: nothing
Experimental Properties
- Color/Form: Yellow needle crystal
- Density: 1.03 g/cm3
- Melting Point: 39.0 to 43.0 deg-C
- Boiling Point: 174°C/7mmHg(lit.)
- Flash Point: Degrees Fahrenheit:235.4°F
Degrees Celsius:113°C - Refractive Index: 1.5302 (estimate)
- Solubility: 2.5g/l
- Water Partition Coefficient: Insoluble
- PSA: 20.31000
- LogP: 2.34530
- Sensitiveness: Air Sensitive
- FEMA: 3109
- Solubility: Soluble in ethanol and ether, insoluble in water.
4-Diethylaminobenzaldehyde Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Danger
- Hazard Statement: H311,H315,H319,H335
- Warning Statement: P261,P280,P305+P351+P338,P312
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:2
- Hazard Category Code: 21-36/37/38
- Safety Instruction: S26-S36-S61-S60-S36/37
- RTECS:CU5612850
-
Hazardous Material Identification:
- Safety Term:S36/37;S60;S61
- Risk Phrases:R21/22; R50/53
- TSCA:Yes
- Storage Condition:0-10°C
4-Diethylaminobenzaldehyde Customs Data
- HS CODE:2922399090
- Customs Data:
China Customs Code:
2922399090Overview:
2922399090 Other amino aldehydes\Amino ketones and their salts(Including aminoquinone and its salts,Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922399090 other amino-aldehydes, amino-ketones and amino-quinones, other than those containing more than one kind of oxygen function; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
4-Diethylaminobenzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D442105-100mg |
4-(Diethylamino)benzaldehyde |
120-21-8 | 100mg |
$ 52.00 | 2023-09-07 | ||
| TRC | D442105-250mg |
4-(Diethylamino)benzaldehyde |
120-21-8 | 250mg |
$ 64.00 | 2023-09-07 | ||
| TRC | D442105-500mg |
4-(Diethylamino)benzaldehyde |
120-21-8 | 500mg |
$ 75.00 | 2023-09-07 | ||
| TRC | D442105-1g |
4-(Diethylamino)benzaldehyde |
120-21-8 | 1g |
$ 75.00 | 2022-06-05 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D0463-25g |
4-Diethylaminobenzaldehyde |
120-21-8 | 98.0%(GC&T) | 25g |
¥200.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D0463-100g |
4-Diethylaminobenzaldehyde |
120-21-8 | 98.0%(GC&T) | 100g |
¥515.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D0463-500g |
4-Diethylaminobenzaldehyde |
120-21-8 | 98.0%(GC&T) | 500g |
¥1435.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D027A-100g |
4-Diethylaminobenzaldehyde |
120-21-8 | 98% | 100g |
¥187.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D027A-25g |
4-Diethylaminobenzaldehyde |
120-21-8 | 98% | 25g |
¥99.0 | 2022-06-10 | |
| MedChemExpress | HY-W016645-10mM*1mLinDMSO |
4-Diethylaminobenzaldehyde |
120-21-8 | 98.82% | 10mM*1mLinDMSO |
¥610 | 2022-05-18 |
4-Diethylaminobenzaldehyde Production Method
Production Method 1
4-Diethylaminobenzaldehyde Raw materials
4-Diethylaminobenzaldehyde Preparation Products
4-Diethylaminobenzaldehyde Suppliers
4-Diethylaminobenzaldehyde Related Literature
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Antonio Otero,Juan Fernández-Baeza,Luis F. Sánchez-Barba,Sonia Sobrino,Andrés Garcés,Agustín Lara-Sánchez,Ana M. Rodríguez Dalton Trans. 2017 46 15107
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Bamaprasad Bag,Ajoy Pal Org. Biomol. Chem. 2011 9 4467
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Qianli Zou,Yuxia Zhao,Nikolay S. Makarov,Jochen Campo,Hao Yuan,De-Cai Fang,Joseph W. Perry,Feipeng Wu Phys. Chem. Chem. Phys. 2012 14 11743
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Ana Sofia Ortega-Villarreal,Eugenio Hernández-Fernández,Christopher Jensen,Gabriel A. Valdivia-Berroeta,Samuel Garrard,Israel López,Stacey J. Smith,Kenneth A. Christensen,Miguel A. Reyes-González,David J. Michaelis RSC Adv. 2019 9 8759
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Miae Won,Ji Hyeon Kim,Myung Sun Ji,Jong Seung Kim Chem. Commun. 2022 58 72
Additional information on 4-Diethylaminobenzaldehyde
4-Diethylaminobenzaldehyde (CAS No. 120-21-8): A Comprehensive Overview
4-Diethylaminobenzaldehyde (CAS No. 120-21-8) is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, pharmaceutical research, and materials science. This aromatic aldehyde, also known as PDEAB, is characterized by its distinctive molecular structure, which includes a benzene ring substituted with a diethylamino group and an aldehyde functional group. The compound's unique properties make it a valuable intermediate in the synthesis of various pharmaceuticals, dyes, and other fine chemicals.
The chemical formula of 4-Diethylaminobenzaldehyde is C10H13NO, and its molecular weight is 163.21 g/mol. The compound is a colorless to pale yellow liquid at room temperature and has a characteristic aldehyde odor. It is soluble in common organic solvents such as ethanol, acetone, and dichloromethane but has limited solubility in water. These physical properties make it suitable for a wide range of applications in both laboratory and industrial settings.
In the realm of organic synthesis, 4-Diethylaminobenzaldehyde serves as a key building block for the preparation of more complex molecules. Its reactivity stems from the presence of the aldehyde group, which can undergo various reactions such as nucleophilic addition, condensation, and reduction. For instance, it can be readily converted into the corresponding alcohol or carboxylic acid through reduction or oxidation reactions, respectively. Additionally, the diethylamino group provides electron-donating properties that can influence the reactivity and selectivity of these transformations.
One of the most significant applications of 4-Diethylaminobenzaldehyde is in the pharmaceutical industry. Recent research has highlighted its potential as an intermediate in the synthesis of drugs with diverse therapeutic effects. For example, studies have shown that derivatives of PDEAB can exhibit anti-inflammatory, analgesic, and neuroprotective properties. These findings have sparked interest in exploring the compound's role in developing new treatments for conditions such as chronic pain, neurodegenerative diseases, and inflammatory disorders.
In materials science, 4-Diethylaminobenzaldehyde has been utilized in the development of advanced functional materials. Its ability to form stable complexes with metal ions makes it a useful ligand in coordination chemistry. Research has demonstrated that metal complexes derived from PDEAB can exhibit unique optical and electronic properties, making them suitable for applications in sensors, catalysts, and optoelectronic devices. For instance, copper(II) complexes of PDEAB have been shown to exhibit luminescent properties that can be exploited in sensing applications.
The environmental impact of 4-Diethylaminobenzaldehyde is another area of ongoing research. While the compound itself is not classified as hazardous under current regulations, its potential environmental fate and effects are being studied to ensure its safe use and disposal. Researchers are investigating biodegradation pathways and toxicological profiles to better understand its behavior in natural systems. These studies are crucial for developing sustainable practices in both industrial and laboratory settings.
In conclusion, 4-Diethylaminobenzaldehyde (CAS No. 120-21-8) is a multifaceted compound with a wide range of applications in organic synthesis, pharmaceutical research, and materials science. Its unique chemical structure and reactivity make it an invaluable intermediate for the development of new drugs and advanced materials. Ongoing research continues to uncover new possibilities for this versatile compound, further solidifying its importance in modern chemistry.
120-21-8 (4-Diethylaminobenzaldehyde) Related Products
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